Home > Products > Screening Compounds P94849 > 4-(4-Nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-8-amine
4-(4-Nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-8-amine -

4-(4-Nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-8-amine

Catalog Number: EVT-5099738
CAS Number:
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives generally involves the Povarov reaction or variations thereof [, ]. This reaction typically involves the condensation of an aromatic amine, an aldehyde, and an activated alkene (such as cyclopentadiene) in the presence of a Lewis acid catalyst. The specific reaction conditions and reagents used can significantly influence the yield and selectivity of the desired product.

Molecular Structure Analysis

Tetrahydroquinolines possess a characteristic tricyclic structure consisting of a benzene ring fused to a pyridine ring, which is further fused to a cyclopentane ring. Substituents on these rings can dramatically affect the pharmacological properties of these compounds. For example, the presence of a sulfonamide group at the 8-position is often associated with α7 nAChR activity [, , ].

Chemical Reactions Analysis

Various chemical modifications can be introduced to the tetrahydroquinoline scaffold to alter its pharmacological properties. These modifications include alkylation, halogenation, and the introduction of various functional groups [].

Applications
  • Cognitive Impairment: α7 nAChR PAMs have shown promise in preclinical models of cognitive impairment associated with schizophrenia and Alzheimer’s disease [, ].
  • Osteoporosis: Selective androgen receptor modulators (SARMs) based on the tetrahydroquinoline scaffold have been investigated for their potential in treating osteoporosis [].
  • Benign Prostatic Hyperplasia: Tetrahydroquinoline derivatives have been explored as potential anti-androgens for treating benign prostatic hyperplasia [].
  • Multiple Myeloma: Research suggests potential anti-tumor activity of GPER agonists in multiple myeloma [, ].

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

Compound Description: GAT107 is a potent and selective allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (α7 nAChRs) [, , , ]. This compound exhibits unique pharmacological properties, demonstrating both direct allosteric activation and positive modulation of α7 nAChRs. GAT107 has been studied for its potential in treating cognitive deficits in neurological disorders such as Alzheimer's disease and schizophrenia.

4-(Naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS is a type II positive allosteric modulator (PAM) of α7 nAChRs [, , , , ]. It enhances the activity of α7 nAChRs by increasing the efficacy of acetylcholine, the endogenous agonist. TQS is considered a promising target for the development of drugs for neurological disorders.

4-(2-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2BP-TQS) and 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS)

Compound Description: 2BP-TQS and 3BP-TQS are two structurally similar compounds that act as PAMs of α7 nAChRs []. These compounds highlight the importance of the position of the halogen atom on the phenyl ring for pharmacological activity.

4-(4-Chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4CP-TQS) and 4-(4-Iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4IP-TQS)

Compound Description: 4CP-TQS and 4IP-TQS are allosteric agonists of α7 nAChRs, exhibiting distinct activation rates, inactivation rates, and desensitization levels []. They are structurally similar to 4BP-TQS but have different halogen substitutions on the phenyl ring.

4-(4-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4FP-TQS)

Compound Description: 4FP-TQS exhibits a distinct pharmacological profile compared to 4BP-TQS, 4CP-TQS, and 4IP-TQS. While it lacks allosteric agonist activity, it acts as a potentiator of acetylcholine responses and an antagonist of responses evoked by allosteric agonists [].

cis-cis-4-p-Tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

Compound Description: 4MP-TQS is a selective allosteric agonist of α7 nAChRs, demonstrating non-desensitizing activation []. This compound exemplifies how subtle structural modifications, such as the introduction of a methyl group, can lead to a distinct pharmacological profile.

cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6TMP-TQS)

Compound Description: 2,3,5,6TMP-TQS exists as two enantiomers with distinct activities []. The (-) enantiomer effectively antagonizes the allosteric activation of α7 nAChRs, while the (+) enantiomer acts as a PAM.

Properties

Product Name

4-(4-Nitrophenyl)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-8-amine

IUPAC Name

4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c19-12-6-9-17-16(10-12)14-2-1-3-15(14)18(20-17)11-4-7-13(8-5-11)21(22)23/h1-2,4-10,14-15,18,20H,3,19H2

InChI Key

GYXARPDYRNLEGN-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.